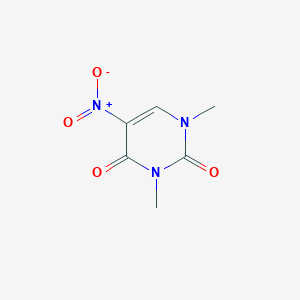

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dimethyl-5-nitropyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLBIQNBDPOOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961840 | |

| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41613-26-7 | |

| Record name | 1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41613-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-5-nitrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041613267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41613-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-5-nitrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a key intermediate in organic synthesis. The document details established experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as 1,3-dimethyl-5-nitrouracil, is a derivative of the pyrimidine base uracil. The introduction of a nitro group at the 5-position imparts distinct chemical reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds, including potential therapeutic agents. The primary route for its synthesis involves the electrophilic nitration of 1,3-dimethyluracil. This guide outlines the prevalent methods to achieve this transformation.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is most commonly achieved through the direct nitration of 1,3-dimethyluracil. Two primary methods are well-documented: nitration using a mixed acid system (nitric acid and sulfuric acid) and nitration using copper(II) nitrate in acetic anhydride.

Method A: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This classic and effective method involves the treatment of 1,3-dimethyluracil with a strong nitrating agent generated in situ from fuming nitric acid and concentrated sulfuric acid. The reaction is conducted at low temperatures to control its exothermic nature and prevent side reactions.[1]

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to 1,3-dimethyluracil.

-

Maintain the temperature at 0–5°C while slowly adding fuming nitric acid to the mixture.

-

After the addition is complete, continue stirring the reaction mixture at 0–5°C for 2 to 4 hours.

-

Upon completion, pour the reaction mixture over crushed ice.

-

The resulting precipitate, 1,3-dimethyl-5-nitrouracil, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

Method B: Nitration with Copper(II) Nitrate in Acetic Anhydride

An alternative method utilizes copper(II) nitrate in acetic anhydride as the nitrating agent. This procedure is reported to be efficient and can be carried out at ambient temperature.[2]

Experimental Protocol:

-

To a solution of 1,3-dimethyluracil in acetic anhydride, add copper(II) nitrate trihydrate.

-

Stir the mixture at ambient temperature for approximately 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the product can be isolated by evaporating the volatiles and purifying the residue.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic methods, allowing for a direct comparison of their efficacy.

| Parameter | Method A: HNO₃/H₂SO₄ | Method B: Cu(NO₃)₂/Ac₂O |

| Starting Material | 1,3-dimethyluracil | 1,3-dimethyluracil |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ | Copper(II) nitrate trihydrate / Acetic anhydride |

| Solvent | Sulfuric Acid | Acetic Anhydride |

| Temperature | 0–5°C[1] | Ambient Temperature[2] |

| Reaction Time | 2–4 hours[1] | 48 hours[2] |

| Yield | 65–70%[1] | 90%[2] |

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a direct chemical transformation and does not involve biological signaling pathways. The logical relationship is a straightforward precursor-to-product conversion via an electrophilic aromatic substitution mechanism. The following diagram illustrates this logical relationship.

Conclusion

The synthesis of this compound is a well-established process, with the nitration of 1,3-dimethyluracil being the most direct and efficient route. Researchers can choose between the mixed acid method, which is rapid and uses readily available reagents, and the copper(II) nitrate method, which offers a higher yield under milder temperature conditions, albeit with a longer reaction time. The choice of method will depend on the specific requirements of the laboratory, including available equipment, desired yield, and time constraints. This guide provides the necessary details for the successful synthesis and further application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Chemical Properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound belonging to the pyrimidine family. Its structure, featuring a nitro group at the 5-position of the uracil ring, makes it a compound of significant interest in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing nitro group profoundly influences the chemical reactivity of the pyrimidine ring, making it a versatile intermediate for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| CAS Number | 41613-26-7 | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified | - |

| Purity | 95% | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 1,3-dimethyluracil.

Experimental Protocol: Nitration of 1,3-dimethyluracil

This protocol is based on established methods for the nitration of uracil derivatives.[2][3]

Materials:

-

1,3-dimethyluracil

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, a mixture of concentrated sulfuric acid and fuming nitric acid is prepared. A common ratio is 3:1 (v/v) of H₂SO₄ to HNO₃.[2]

-

1,3-dimethyluracil is added portion-wise to the cooled nitrating mixture, ensuring the temperature is maintained between 0-5°C.[2]

-

The reaction mixture is stirred at this temperature for a specified period, typically ranging from 2 to 4 hours, to allow for complete nitration.[2]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.

-

The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Expected Yield: 65-70%[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the two N-methyl groups and the C6-proton of the pyrimidine ring would be expected. The chemical shift of the C6-proton would likely be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: Resonances for the carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the two N-methyl carbons would be present. The C5 carbon signal would be significantly affected by the attached nitro group.

-

IR Spectroscopy: Characteristic absorption bands for the carbonyl groups (C=O) and the nitro group (N-O) would be prominent.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C₆H₇N₃O₄) would be observed.

Reactivity and Further Transformations

The nitro group at the 5-position of this compound makes it a valuable precursor for further chemical modifications. A key reaction is the reduction of the nitro group to an amino group, yielding 5-amino-1,3-dimethyluracil.

Experimental Protocol: Reduction of the Nitro Group

This protocol is based on the general procedure for the reduction of nitroarenes.

Materials:

-

This compound

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or Sodium dithionite)

-

Solvent (e.g., Methanol or Ethanol)

Procedure (Catalytic Hydrogenation):

-

This compound is dissolved in a suitable solvent like methanol in a hydrogenation vessel.

-

A catalytic amount of Palladium on carbon (10% Pd/C) is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 3 bar) at room temperature or slightly elevated temperatures (30-50°C).[3][4]

-

The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is evaporated under reduced pressure to afford 5-amino-1,3-dimethyluracil.

Reactivity and Transformation Diagram

Caption: Reduction of the nitro group to an amino group.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified in the reviewed literature, the broader class of 5-nitrouracil derivatives has been investigated for various biological activities.

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their inhibitory potency on the production of nitric oxide.[5] Some analogues have shown to be inhibitors of inducible nitric oxide synthase (iNOS) activity.[5] Furthermore, various 5-substituted uracil derivatives are known to exhibit cytotoxic activities against different cancer cell lines.[6][7] The mechanism of action for some nitro-containing compounds involves their reduction to produce toxic intermediates that can damage DNA.

It is important to note that these activities are reported for related compounds and not for this compound itself. Therefore, any potential biological activity of this specific compound would require dedicated experimental investigation.

Conclusion

This compound is a key synthetic intermediate with potential for further chemical diversification. Its synthesis via the nitration of 1,3-dimethyluracil is a well-established process. The presence of the nitro group opens avenues for various chemical transformations, most notably its reduction to the corresponding amine, which is a precursor for a wide range of heterocyclic compounds. While direct biological data for this compound is scarce, the known activities of related 5-nitrouracil derivatives suggest that it could be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and biological properties.

References

- 1. synchem.de [synchem.de]

- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 4. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil - Google Patents [patents.google.com]

- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS: 41613-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, is a heterocyclic compound that serves as a key pharmaceutical intermediate.[1][2] Its structural framework, a pyrimidine-2,4-dione (uracil) core with methyl and nitro functional groups, makes it a versatile precursor in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of the known biological activities of its structural analogs, offering insights into its potential applications in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 41613-26-7 | [1] |

| Molecular Formula | C6H7N3O4 | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| Synonyms | 1,3-Dimethyl-5-nitrouracil, N1,N3-Dimethyl-5-nitrouracil, NSC 70452 | [1] |

| Melting Point | 155-160 °C | [1] |

| Boiling Point | 262.7 °C at 760 mmHg | [1] |

| Density | 1.51 g/cm³ | [1] |

| pKa | -2.68 ± 0.20 (Predicted) | [1] |

| Appearance | White solid | [1] |

| Solubility | Information not available | |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves) | [1] |

Synthesis

The primary method for the synthesis of this compound is through the nitration of 1,3-dimethyluracil.[1] This electrophilic substitution reaction introduces a nitro group at the C5 position of the pyrimidine ring.

Experimental Protocol: Nitration of 1,3-Dimethyluracil

This protocol is based on established methods for the nitration of uracil derivatives.[1]

Materials:

-

1,3-dimethyluracil

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer

-

Reaction flask

-

Dropping funnel

-

Distilled water

-

Buchner funnel and filter paper

Procedure:

-

In a reaction flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-dimethyluracil in concentrated sulfuric acid. The flask should be cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the stirred solution. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

-

Upon completion of the reaction, carefully pour the reaction mixture over crushed ice with constant stirring.

-

The white precipitate of this compound that forms is then collected by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold distilled water to remove any residual acid.

-

Dry the product under vacuum to obtain the final compound.

Expected Yield: 65-70%[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

While this compound is primarily recognized as a synthetic intermediate, the biological activities of its structural analogs suggest potential avenues for future research and drug development. It is crucial to note that the following activities are not directly attributed to this compound itself but to related compounds.

Anti-inflammatory and Cardioprotective Effects of Derivatives

Derivatives of 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promise as cardioprotective agents. For instance, 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has been identified as a novel agent with dual anti-inflammatory and anti-oxidative activities.[3] This compound demonstrated a significant cardioprotective effect in a rat model of myocardial ischemia/reperfusion injury by inhibiting the NLRP3 inflammasome and up-regulating the Nrf2 antioxidant pathway.[3]

Anticancer Potential of Pyrimidine-2,4-dione Derivatives

The pyrimidine-2,4-dione scaffold is present in numerous compounds with anticancer properties. For example, a series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and shown to induce apoptosis in tumor cells by elevating reactive oxygen species (ROS) production.[4] Another study on 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1H,3H)-trione derivatives reported significant cytotoxicity against cancer cell lines.[5] These findings highlight the potential of the core pyrimidine-2,4-dione structure in the design of novel anticancer agents.

Enzyme Inhibition

Analogues of 5-nitropyrimidine-2,4-dione have been investigated as enzyme inhibitors. One study reported the synthesis and evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity.[6] Such compounds could have therapeutic potential in inflammatory conditions where iNOS is upregulated.

Logical Relationship of Derivative Activities

Caption: Logical relationships of potential biological activities based on derivatives.

Conclusion

This compound is a valuable compound for synthetic and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its functional groups make it an important building block for more complex molecules. While direct biological data on this specific compound is limited, the significant anti-inflammatory, cardioprotective, and anticancer activities observed in its close structural analogs underscore the potential of the 1,3-dimethyl-5-nitrouracil scaffold in drug discovery. Further investigation into the direct biological effects of this compound and the synthesis of new derivatives are warranted to fully explore its therapeutic potential. of new derivatives are warranted to fully explore its therapeutic potential.

References

- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Molecular Formula: C6H7N3O4

This technical guide provides a comprehensive overview of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the physicochemical properties, synthesis, potential biological activities, and relevant experimental protocols associated with this compound.

Physicochemical Properties

This compound is a heterocyclic organic compound. While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized from available chemical databases and literature on analogous compounds.

| Property | Value | Source |

| Molecular Weight | 185.14 g/mol | Synchem |

| Molecular Formula | C6H7N3O4 | Synchem |

| CAS Number | 41613-26-7 | Synchem |

| Appearance | Solid (predicted) | - |

| Purity | 95% | Synchem |

Synthesis

The primary synthesis route for this compound involves the nitration of 1,3-dimethyluracil. This electrophilic substitution reaction introduces a nitro group at the 5-position of the pyrimidine ring.

Experimental Protocol: Nitration of 1,3-dimethyluracil

This protocol is based on established methods for the nitration of uracil derivatives.

Materials:

-

1,3-dimethyluracil

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Reaction flask with a stirrer

-

Dropping funnel

Procedure:

-

A mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) is prepared and cooled to 0-5°C in an ice bath.

-

1,3-dimethyluracil is slowly added to the cooled nitrating mixture with constant stirring. The temperature is maintained between 0°C and 5°C to control the reaction rate and prevent over-nitration.

-

The reaction mixture is stirred at this temperature for a period of 2-4 hours.

-

Upon completion of the reaction, the mixture is carefully poured over crushed ice to precipitate the product.

-

The resulting solid, this compound, is collected by filtration, washed with cold water, and dried.

Expected Yield: 65-70%[1]

Synthesis Workflow

References

In-Depth Technical Guide: Spectroscopic Data of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil. This document is intended to be a valuable resource for researchers and professionals involved in drug development and scientific investigation, offering comprehensive data and experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.15 | s | 1H | C6-H |

| 3.45 | s | 3H | N1-CH₃ |

| 3.25 | s | 3H | N3-CH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 159.8 | C4 |

| 150.1 | C2 |

| 140.2 | C6 |

| 135.5 | C5 |

| 37.4 | N1-CH₃ |

| 28.9 | N3-CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1720 | C=O stretching (asymmetric) |

| 1680 | C=O stretching (symmetric) |

| 1540 | NO₂ stretching (asymmetric) |

| 1350 | NO₂ stretching (symmetric) |

| 1610 | C=C stretching |

Sample State: KBr Pellet

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 185 | [M]⁺ |

| 139 | [M - NO₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of the cited spectroscopic data are provided below.

Synthesis of this compound

The synthesis of this compound is achieved through the nitration of 1,3-dimethyluracil.

Materials:

-

1,3-dimethyluracil

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a flask equipped with a stirrer, dissolve 1,3-dimethyluracil in concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced directly into the ion source.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

In-depth Technical Guide on the NMR Analysis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis

The primary synthetic route to 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is through the nitration of 1,3-dimethyluracil. This reaction typically involves the use of a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled low temperatures.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-dimethyluracil

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Magnetic stirrer

-

Reaction flask

-

Dropping funnel

Procedure:

-

In a reaction flask equipped with a magnetic stirrer, dissolve 1,3-dimethyluracil in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) to the stirring solution via a dropping funnel. The temperature must be carefully monitored and maintained between 0-5 °C throughout the addition to prevent over-nitration and degradation of the starting material.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a period of 2-4 hours.

-

Upon completion of the reaction, carefully pour the mixture over crushed ice to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

NMR Spectroscopic Analysis

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide valuable information about the molecular structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key signals would correspond to the two methyl groups attached to the nitrogen atoms and the single proton on the pyrimidine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N1-CH₃ | ~3.3 - 3.5 | Singlet | 3H |

| N3-CH₃ | ~3.2 - 3.4 | Singlet | 3H |

| C6-H | ~8.5 - 9.0 | Singlet | 1H |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

The downfield shift of the C6-H proton is anticipated due to the deshielding effect of the adjacent carbonyl group and the electron-withdrawing nitro group at the C5 position.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~150 - 155 |

| C4 (C=O) | ~160 - 165 |

| C5 | ~135 - 145 |

| C6 | ~145 - 155 |

| N1-CH₃ | ~28 - 32 |

| N3-CH₃ | ~27 - 31 |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions.

The chemical shifts of the carbonyl carbons (C2 and C4) are expected in the typical downfield region for such functional groups. The presence of the nitro group is expected to significantly influence the chemical shifts of C5 and C6.

Experimental Protocol: NMR Sample Preparation and Analysis

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, typically using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak.

-

Integrate the signals and determine their multiplicities.

-

Acquire the ¹³C NMR spectrum. This may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Process and reference the ¹³C NMR spectrum similarly to the ¹H spectrum.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

Caption: Workflow for Synthesis and NMR Analysis.

Conclusion

This technical guide provides a framework for the synthesis and NMR analysis of this compound. While specific, publicly available experimental NMR data is currently lacking, the outlined protocols and predicted spectral characteristics offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The successful synthesis and thorough NMR characterization are fundamental steps in advancing the study of this and related pyrimidine derivatives for potential therapeutic applications.

Crystal Structure of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Remains Elusive

Despite a comprehensive search of chemical and crystallographic databases, a detailed experimental crystal structure for 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione could not be located in publicly available scientific literature. While the compound is referenced in chemical supplier catalogs, its three-dimensional atomic arrangement, crucial for understanding its physicochemical properties and potential biological interactions, has not been formally published.

For researchers, scientists, and drug development professionals, the absence of a crystal structure for a target molecule presents a significant challenge. Crystallographic data provides the precise coordinates of each atom within the crystal lattice, defining bond lengths, bond angles, and intermolecular interactions. This information is fundamental for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.

While direct experimental data for this compound is unavailable, analysis of structurally related compounds can offer some predictive insights. Compounds such as 6-amino-1,3-dimethyl-5-nitrosouracil have been structurally characterized, revealing a planar pyrimidine ring system. It is highly probable that this compound also adopts a largely planar conformation due to the sp2 hybridization of the ring atoms. The nitro group at the C5 position is expected to be coplanar with the pyrimidine ring to maximize resonance stabilization.

Hypothetical Experimental Workflow

In the absence of a determined structure, a logical experimental workflow for its determination would be as follows. This hypothetical protocol is based on standard crystallographic techniques.

Caption: Hypothetical workflow for the determination of the crystal structure of this compound.

Potential Research Directions

Given the interest in pyrimidine derivatives in medicinal chemistry, the determination of the crystal structure of this compound would be a valuable contribution to the field. Such a study would enable:

-

Comparative Analysis: A detailed comparison with other 5-substituted pyrimidine derivatives would elucidate the structural impact of the nitro group on the pyrimidine ring geometry and packing in the solid state.

-

Computational Studies: The experimental structure would serve as a crucial benchmark for validating and parameterizing computational models, enabling more accurate predictions of its properties and interactions with biological targets.

-

Drug Design: For drug development professionals, a known crystal structure would facilitate the design of novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.

Until the crystal structure is experimentally determined and published, any discussion of its specific three-dimensional arrangement remains speculative. Researchers interested in this compound are encouraged to pursue its synthesis, crystallization, and structural elucidation to fill this gap in the scientific literature.

An In-depth Technical Guide to the Solubility Parameters of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Abstract: This technical guide provides a comprehensive overview of the solubility parameters of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Due to the absence of experimentally determined or calculated solubility parameters for this specific compound in publicly available literature, this document outlines the theoretical framework and methodologies for their determination. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this compound. The guide covers the theoretical underpinnings of Hildebrand and Hansen solubility parameters, detailed experimental and theoretical protocols for their determination, and a curated list of Hansen parameters for common solvents to aid in experimental design.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility is crucial for various applications, including formulation development, reaction chemistry, and biological screening. Solubility parameters provide a quantitative measure to predict the miscibility of a solute in a given solvent. This guide focuses on two key sets of solubility parameters: the Hildebrand solubility parameter and the more descriptive Hansen solubility parameters.

As of the date of this publication, specific Hildebrand or Hansen solubility parameters for this compound have not been reported in the scientific literature. Therefore, this document provides the necessary theoretical background and methodologies to enable researchers to determine these parameters.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for both experimental and theoretical estimations of solubility parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41613-26-7 | [1] |

| Molecular Formula | C₆H₇N₃O₄ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| Melting Point | 155 °C | [1] |

| Boiling Point | 262.7 °C at 760 mmHg | [1] |

| Density | 1.51 g/cm³ | [1] |

| XLogP3 | -0.6 | [1] |

| Topological Polar Surface Area | 86.4 Ų | [1] |

Theoretical Framework of Solubility Parameters

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is defined as the square root of the cohesive energy density (CED), which is the energy required to separate molecules in a unit volume of liquid to an infinite distance.

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT) / Vₘ)¹ᐟ²

Where:

-

ΔHᵥ is the heat of vaporization

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

Vₘ is the molar volume

Materials with similar Hildebrand solubility parameters are likely to be miscible.

Hansen Solubility Parameters (HSP)

Hansen solubility parameters divide the total Hildebrand parameter into three components representing different intermolecular forces:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The relationship between the Hildebrand and Hansen parameters is given by:

δ² = δd² + δp² + δh²

Each molecule can be represented as a point in a three-dimensional "Hansen space." The closer two points are in this space, the more likely the substances are to be soluble in each other. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = (4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² )¹ᐟ²

A solute is predicted to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute.

Methodologies for Determining Solubility Parameters

Experimental Protocols

Protocol 1: Determination of Hansen Solubility Parameters via Solvent Spectrum Method

This method involves assessing the solubility of the solute in a range of solvents with known HSPs.

-

Solvent Selection: Choose a set of at least 20-30 diverse solvents with well-documented Hansen Solubility Parameters (see Table 2 for examples). The set should cover a wide range of δd, δp, and δh values.

-

Solubility Assessment:

-

For each solvent, attempt to dissolve a known amount of this compound (e.g., 10 mg) in a specific volume of the solvent (e.g., 1 mL) in a sealed vial.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect each vial for complete dissolution. Classify each solvent as a "good" solvent (complete dissolution) or a "poor" solvent (partial or no dissolution). A binary scoring system can be used (1 for good, 0 for poor).

-

-

Data Analysis:

-

Use specialized software (e.g., HSPiP) to input the list of solvents and their corresponding scores.

-

The software employs algorithms to find the center point (δd, δp, δh) and radius (R₀) of a sphere in Hansen space that best encloses the "good" solvents while excluding the "poor" solvents. This center point represents the Hansen Solubility Parameters of the solute.

-

Protocol 2: Determination of Hildebrand Solubility Parameter from Swelling Studies (for polymers, but adaptable)

While the target compound is not a polymer, this method can be adapted if it can be incorporated into a cross-linked polymer matrix.

-

Matrix Preparation: Prepare a lightly cross-linked polymer matrix that is known to be insoluble but swellable in a range of solvents.

-

Solvent Immersion: Immerse pre-weighed samples of the polymer containing the target compound into a series of solvents with known Hildebrand parameters.

-

Swelling Measurement: After an equilibration period, remove the polymer samples, blot excess solvent, and weigh them to determine the amount of solvent absorbed. The degree of swelling is calculated.

-

Parameter Determination: Plot the degree of swelling against the Hildebrand solubility parameter of the solvents. The peak of the resulting curve corresponds to the Hildebrand solubility parameter of the polymer-solute mixture, which can be used to estimate the parameter of the solute.[2]

Theoretical Estimation Methods

Group Contribution Methods

In the absence of experimental data, group contribution methods can provide an estimate of solubility parameters. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

-

Methodology:

-

Deconstruct the molecular structure of this compound into its fundamental functional groups.

-

Use established tables of group contributions (e.g., from van Krevelen and Hoftyzer, or Stefanis and Panayiotou) to find the values for each group's contribution to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components.[3]

-

Calculate the HSPs using the appropriate summation formulas provided by the chosen method. These typically involve summing the group contributions and dividing by the molar volume, which is also calculated via group contributions.

-

Data Presentation

As no specific quantitative data for this compound is available, Table 2 provides the Hansen Solubility Parameters for a range of common solvents, which is essential for performing the experimental determination described in Protocol 1.

Table 2: Hansen Solubility Parameters of Selected Solvents at 25 °C

| Solvent | δd (MPa¹ᐟ²) | δp (MPa¹ᐟ²) | δh (MPa¹ᐟ²) |

| Acetone | 15.5 | 10.4 | 7.0 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Benzene | 18.4 | 0.0 | 2.0 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Cyclohexane | 16.8 | 0.0 | 0.2 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Heptane | 15.3 | 0.0 | 0.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Water | 15.5 | 16.0 | 42.3 |

Note: Values are compiled from various sources and may vary slightly between references.

Visualization of Workflow

The following diagram illustrates a general workflow for the determination of the solubility parameters for a novel compound like this compound.

References

Unraveling the Biological Role of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Technical Overview of Related Compounds

Despite a comprehensive search for the mechanism of action of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, publicly available scientific literature lacks specific studies detailing its biological activities and molecular targets. Therefore, this guide will provide an in-depth look at the known mechanisms of action of structurally related 5-nitropyrimidine-2,4-dione analogs and the broader class of pyrimidine-2,4-dione derivatives. This information can serve as a foundational resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound class.

The pyrimidine-2,4-dione scaffold is a core structure in many biologically active molecules, both natural and synthetic. The introduction of a nitro group at the 5-position can significantly influence the compound's physicochemical properties and biological activity, often conferring cytotoxic or enzyme-inhibitory properties. The N,N-dimethylation at positions 1 and 3 further modifies its structure and potential for molecular interactions.

General Mechanism of Action of Nitro-Containing Compounds

Nitroaromatic and nitroheterocyclic compounds often exert their biological effects through a mechanism involving the reduction of the nitro group.[1][2] Intracellular reductases can convert the nitro group into a series of reactive nitrogen species, including nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce cellular stress and toxicity through various mechanisms:

-

DNA Damage: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and adducts, disrupting DNA replication and transcription and ultimately triggering apoptosis.[1]

-

Oxidative Stress: The redox cycling of the nitro group can generate superoxide radicals and other reactive oxygen species (ROS), leading to oxidative damage to proteins, lipids, and DNA.[1][3]

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic residues in the active sites of enzymes, leading to their inhibition.[1]

Biological Activities of Related Pyrimidine-2,4-dione Analogs

While specific data for this compound is unavailable, studies on analogous compounds provide insights into its potential biological activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Synthase

A study on 5-nitropyrimidine-2,4-dione analogues revealed their potential as anti-inflammatory agents through the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[1] Overproduction of NO by iNOS is a hallmark of chronic inflammation.

| Compound | Target | IC50 (µM) | Cell Line |

| 5-nitro-6-(substituted-styryl)pyrimidine-2,4(1H,3H)-dione analog | Nitric Oxide Production | 8.6 | Lipopolysaccharide-induced RAW 264.7 cells |

| 5-nitro-6-(substituted-styryl)pyrimidine-2,4(1H,3H)-dione analog | iNOS Activity | 6.2 | N/A |

Experimental Protocol: In Vitro Nitric Oxide Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.

Signaling Pathway: LPS-induced iNOS Expression and NO Production

Caption: LPS signaling cascade leading to iNOS expression and NO production, and the inhibitory point of 5-nitropyrimidine-2,4-dione analogs.

Antiviral and Anticancer Potential

Research into other substituted 1,3-dimethyl-pyrimidine-2,4-diones suggests potential applications in antiviral and anticancer therapies. For instance, 6-aryl-1,3-dimethyl-5-nitropyrimidine-2,4-diones have been synthesized to explore their effects on HIV and HCV replication. Furthermore, other pyrimidine-2,4-dione derivatives have been shown to induce apoptosis in tumor cells by increasing the production of reactive oxygen species (ROS).

Future Directions

The biological activity of this compound remains to be elucidated. Based on the activities of related compounds, future research could explore its potential as an:

-

Anti-inflammatory agent: Investigating its inhibitory effects on iNOS and other pro-inflammatory pathways.

-

Anticancer agent: Screening for cytotoxicity against various cancer cell lines and elucidating the mechanism of cell death.

-

Antiviral agent: Evaluating its activity against a panel of viruses.

-

Enzyme inhibitor: Screening against a broad range of enzymes to identify potential molecular targets.

Detailed experimental protocols, quantitative data, and pathway analyses for this compound will require dedicated research efforts. The information presented in this guide on related compounds provides a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to the Synthesis and Biological Evaluation of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its derivatives. It includes detailed experimental protocols, quantitative data on reaction parameters, and insights into the biological activities of these compounds, with a focus on their potential as inhibitors of key signaling pathways relevant to drug development.

Core Synthesis: this compound

The foundational molecule, this compound, also known as 1,3-dimethyl-5-nitrouracil, is a key intermediate for the synthesis of a variety of derivatives. Its synthesis is typically achieved through the nitration of 1,3-dimethyluracil.

Synthesis Pathway

The synthesis of this compound from 1,3-dimethyluracil is a direct nitration reaction.

Caption: Synthesis of the core compound via nitration.

Experimental Protocol: Nitration of 1,3-dimethyluracil

This protocol details the synthesis of this compound.

Materials:

-

1,3-dimethyluracil

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

-

Stirring apparatus

-

Reaction flask

Procedure:

-

A mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:3 v/v ratio) is prepared and cooled to 0-5°C in an ice bath.[1]

-

1,3-dimethyluracil is slowly added to the cooled nitrating mixture with constant stirring, ensuring the temperature is maintained between 0°C and 5°C to control the exothermic reaction and prevent over-nitration.[1]

-

The reaction mixture is stirred at this temperature for a period of 2 to 4 hours.[1]

-

Upon completion, the reaction mixture is carefully poured over crushed ice to precipitate the product.

-

The precipitate is then collected by filtration, washed with cold water until the washings are neutral, and dried to yield this compound.

| Parameter | Value | Reference |

| Reactants | 1,3-dimethyluracil, Fuming HNO₃, H₂SO₄ | [1] |

| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | [1] |

| Temperature | 0–5°C | [1] |

| Reaction Time | 2–4 hours | [1] |

| Yield | 65–70% | [1] |

Synthesis of this compound Derivatives

The 5-nitro group and the C6 position of the pyrimidine ring are common sites for modification to generate a diverse range of derivatives.

Nucleophilic Aromatic Substitution at C6

The C6 position of the uracil ring can undergo nucleophilic substitution, often following an initial reaction at the C5 position.

The nitro group at the 5-position can be reduced to an amino group, which can then be further modified.

Experimental Protocol: Reduction of the Nitro Group

-

This compound is dissolved in a suitable solvent such as methanol.

-

A catalyst, typically palladium on carbon (Pd/C), is added to the solution.[1]

-

The mixture is subjected to hydrogenation with hydrogen gas, often in the presence of a source of ammonia.[1]

-

The reaction proceeds until the nitro group is fully reduced to an amino group, yielding 6-amino-1,3-dimethyl-5-nitrosouracil.[1]

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Reagents | H₂, Pd/C, Ammonia source | [1] |

| Solvent | Methanol | [1] |

| Product | 6-amino-1,3-dimethyl-5-nitrosouracil | [1] |

Reactions involving the Nitro Group

The nitro group itself can be a versatile handle for further derivatization.

A notable class of derivatives involves the condensation of 5-nitropyrimidine-2,4-dione with aromatic aldehydes to form styryl derivatives, which have shown inhibitory activity against inducible nitric oxide synthase (iNOS).

Experimental Protocol: Synthesis of 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione A specific protocol for the 1,3-dimethylated analog was not found in the initial search, but a general procedure for related compounds is described.

-

A mixture of 5-nitropyrimidine-2,4-dione and a substituted benzaldehyde (e.g., 3-nitrobenzaldehyde) is heated in a suitable solvent, often with a catalytic amount of a base like piperidine or an acid.

-

The reaction mixture is refluxed for several hours.

-

After cooling, the precipitated product is collected by filtration and purified by recrystallization.

| Derivative | Starting Aldehyde | IC₅₀ (iNOS activity) | IC₅₀ (NO production) | Reference |

| Compound 36 (a 5-nitro-6-styryl derivative) | 3-nitrobenzaldehyde | 6.2 μM | 8.6 μM | [2] |

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate various biological pathways, particularly those involved in inflammation and cancer.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. Certain 5-nitropyrimidine-2,4-dione derivatives have been identified as potent inhibitors of iNOS.[2]

Caption: Inhibition of the iNOS pathway by pyrimidine derivatives.

Inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF-2K)

eEF-2K is a protein kinase that plays a role in regulating protein synthesis and is implicated in cancer cell survival. Some pyrimidine derivatives have been explored as inhibitors of eEF-2K.

Caption: Inhibition of the eEF-2K pathway by pyrimidine derivatives.

Experimental Workflows for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a structured experimental workflow is essential.

Caption: Workflow for evaluating synthesized compounds.

In Vitro iNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression.

-

Incubate for 24-48 hours.

-

Transfer the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess reagent to each well and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration and determine the IC₅₀ value of the inhibitor.

Cell-Based eEF-2K Activity Assay

This assay can be performed using a colorimetric cell-based ELISA kit.

Materials:

-

eEF-2K Colorimetric Cell-Based ELISA Kit

-

Cultured cells of interest

-

Test compounds

-

Microplate reader

Procedure:

-

Seed cells in the provided 96-well plate.

-

Treat the cells with various concentrations of the test compounds.

-

Follow the specific instructions of the ELISA kit, which typically involve cell fixation, quenching, blocking, and incubation with primary and secondary antibodies.

-

Add the substrate and measure the colorimetric signal using a microplate reader.

-

Determine the relative amount of eEF-2K and the inhibitory effect of the compounds.[3]

This guide provides a foundational understanding of the synthesis and potential applications of this compound derivatives. The provided protocols and workflows serve as a starting point for researchers to explore this promising class of compounds in the context of drug discovery and development.

References

- 1. Eukaryotic Elongation Factor 2 Kinase Activity Is Controlled by Multiple Inputs from Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaybiotechnology.com [assaybiotechnology.com]

The Multifaceted Biological Activities of Nitropyrimidine Dione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrimidine diones, a class of heterocyclic organic compounds, have emerged as a significant scaffold in medicinal chemistry due to their broad spectrum of biological activities. The presence of the pyrimidine dione core, functionalized with a nitro group, imparts unique electronic and structural properties that enable these molecules to interact with a variety of biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of nitropyrimidine dione derivatives, with a focus on their potential as therapeutic agents. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Biological Activities and Quantitative Data

Nitropyrimidine dione compounds have demonstrated a remarkable range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Nitropyrimidine Dione Derivatives

| Compound ID | Target | Assay | IC50 Value | Cell Line/Enzyme Source | Reference |

| Compound 36 | Nitric Oxide Production | Griess Assay | 8.6 µM | Lipopolysaccharide-induced RAW 264.7 cells | [1] |

| Compound 36 | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Inhibition Assay | 6.2 µM | Purified iNOS | [1] |

| Nitropyrimidine Derivative | Protoporphyrinogen Oxidase | Enzyme Inhibition Assay | 3.11–4.18 µM | Not Specified | [2] |

Table 2: Anticancer Activity of Pyrimidine Dione Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line(s) | Reported IC50/GI50/Activity | Reference |

| 5-Nitropyrimidine-2,4-dione | Compound 36 | Not specified (Cytotoxicity) | > 80.0 µM | [1] |

| 1,3-Diphenylpyrimidine-2,4(1H,3H)-dione | XS23 | A375 (Melanoma) | Induces 18% early apoptosis and 4.68% late apoptosis at 5 µM | [3] |

| Pyrimidine-2,4-dione connected with 2H-thiopyran | 3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | HeLa (Cervical Cancer) | GI50 0.03 µM | [4] |

Table 3: Antimicrobial and Antifungal Activity of Pyrimidine Dione Derivatives

| Compound Class | Specific Derivative | Microorganism(s) | Reported MIC Value | Reference |

| Pyrimidine-2,4-dione connected with 2H-thiopyran | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | E. coli, P. aeruginosa, K. pneumoniae, E. faecalis | 8 µg/mL | [4] |

| Pyrimidine-2,4-dione connected with 2H-thiopyran | 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | C. albicans | 0.25 µg/mL | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of nitropyrimidine dione compounds.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This protocol outlines the determination of iNOS inhibitory activity by measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline.[5]

-

Materials:

-

Purified recombinant iNOS enzyme or cell lysates containing iNOS.

-

Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 10 µM FAD, 10 µM FMN, 10 µM BH4.

-

[³H]-L-Arginine.

-

Cofactor solution: 10 mM NADPH, 30 mM MgCl₂, 5 mM CaCl₂.

-

Calmodulin.

-

Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.

-

Dowex 50W-X8 resin (Na⁺ form).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, calmodulin, cofactor solution, and various concentrations of the nitropyrimidine dione test compound.

-

Initiate the reaction by adding the iNOS enzyme source.

-

Add [³H]-L-Arginine to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding the Stop Buffer.

-

Apply the reaction mixture to a Dowex 50W-X8 resin column to separate [³H]-L-arginine from the product, [³H]-L-citrulline.

-

Collect the flow-through containing [³H]-L-citrulline.

-

Quantify the amount of [³H]-L-citrulline using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value of the test compound.

-

Anticancer Activity: Apoptosis Induction via ROS Production

This protocol describes a method to assess the induction of apoptosis in cancer cells by measuring the generation of reactive oxygen species (ROS).[3]

-

Materials:

-

Cancer cell line (e.g., A375).

-

Cell culture medium and supplements.

-

Nitropyrimidine dione test compound.

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) dye.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Seed cancer cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the nitropyrimidine dione compound for a specified duration (e.g., 12 hours).

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution and incubate in the dark.

-

Wash the cells to remove excess dye.

-

Harvest the cells and resuspend them in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an elevation in intracellular ROS levels.

-

Correlate the increase in ROS with apoptosis markers using assays such as Annexin V/Propidium Iodide staining.

-

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to the nitropyrimidine dione compounds.[6][7]

-

Materials:

-

Bacterial strain of interest.

-

Mueller-Hinton agar plates.

-

Sterile cotton swabs.

-

Nitropyrimidine dione test compound dissolved in a suitable solvent.

-

Sterile filter paper disks.

-

Incubator.

-

-

Procedure:

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Impregnate sterile filter paper disks with a known concentration of the nitropyrimidine dione compound.

-

Aseptically place the impregnated disks on the surface of the inoculated agar plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

-

Interpret the results as susceptible, intermediate, or resistant based on standardized charts.

-

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

-

Materials:

-

Microorganism of interest.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Nitropyrimidine dione test compound.

-

96-well microtiter plates.

-

Incubator.

-

-

Procedure:

-

Prepare serial two-fold dilutions of the nitropyrimidine dione compound in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the standardized microorganism suspension.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Mechanisms of Action and Signaling Pathways

The biological activities of nitropyrimidine dione compounds are attributed to their ability to modulate specific cellular signaling pathways.

Anti-inflammatory Action: Inhibition of iNOS Pathway

A key anti-inflammatory mechanism of certain nitropyrimidine diones is the inhibition of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory conditions. By inhibiting iNOS, these compounds reduce the excessive production of NO, thereby mitigating the inflammatory response.

Caption: Inhibition of the iNOS pathway by nitropyrimidine dione compounds.

Anticancer Mechanism: Induction of Apoptosis via ROS Production

Several pyrimidine dione derivatives exert their anticancer effects by elevating intracellular reactive oxygen species (ROS) levels.[3] This increase in ROS induces oxidative stress, which in turn triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Caption: ROS-mediated intrinsic apoptosis pathway induced by nitropyrimidine diones.

Structure-Activity Relationship (SAR)

The biological activity of nitropyrimidine dione derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring and any appended moieties. For instance, in the context of anti-inflammatory activity, the presence of a meta-nitrophenyl group has been shown to be crucial for potent iNOS inhibition.[10] For anticancer activity, the overall lipophilicity and the specific steric and electronic properties of the substituents play a critical role in determining the cytotoxic potency and the ability to induce apoptosis. Further detailed SAR studies are essential to guide the rational design of more potent and selective nitropyrimidine dione-based therapeutic agents.

Conclusion

Nitropyrimidine dione compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full therapeutic potential of this chemical scaffold. Future efforts should focus on optimizing the lead compounds through medicinal chemistry approaches, elucidating detailed mechanisms of action for different biological effects, and conducting preclinical and clinical studies to translate these promising findings into novel therapies.

References

- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

- 5. benchchem.com [benchchem.com]

- 6. asm.org [asm.org]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

The Strategic Utility of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Modern Organic Synthesis

For Immediate Release

[City, State] – 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-5-nitrouracil, has emerged as a versatile and highly valuable building block for organic synthesis, particularly in the development of novel therapeutic agents. Its unique electronic and structural features, primarily conferred by the electron-withdrawing nitro group at the C5 position of the pyrimidine ring, render it a key intermediate for the construction of a diverse array of complex molecules and fused heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.

Synthesis of the Core Scaffold

The primary and most efficient route to this compound involves the direct nitration of 1,3-dimethyluracil. This electrophilic aromatic substitution is typically achieved using a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carefully controlled at low temperatures to ensure regioselectivity and prevent unwanted side reactions.

Experimental Protocol: Nitration of 1,3-Dimethyluracil

A detailed experimental procedure for the synthesis of this compound is as follows:

-

In a flask equipped with a stirrer and maintained at a low temperature, 1,3-dimethyluracil is cautiously added to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

-